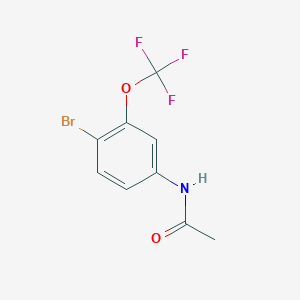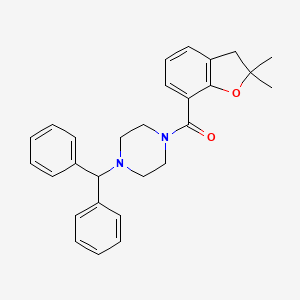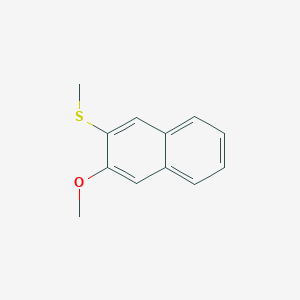
(3-Methoxynaphthalen-2-yl)(methyl)sulfane, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent Development
(3-Methoxynaphthalen-2-yl)(methyl)sulfane: has been studied for its potential as an antibacterial agent. Research indicates that derivatives of this compound, such as (6-methoxy-2-naphthyl) propanamide derivatives , have shown promising antibacterial activity. These compounds have been tested against strains like Streptococcus pneumoniae and Bacillus subtilis, with some derivatives exhibiting minimal inhibitory concentrations as low as 1.95 µg/ml , which is more potent than traditional drugs like Ampicillin .
Enzyme Inhibition for Antibacterial Targets
The compound’s derivatives have been used in molecular docking simulations targeting the Enoyl-acyl carrier protein reductase enzyme . This enzyme is crucial for bacterial fatty acid biosynthesis, making it an attractive target for novel antibacterial agents. The inhibition of this enzyme could lead to the development of new antibiotics that work through mechanisms different from current drugs .
Pharmacophore Modeling
Pharmacophore modeling is a method used to predict the molecular features necessary for a compound to interact with a specific biological target. Derivatives of (3-Methoxynaphthalen-2-yl)(methyl)sulfane have been used to generate 3D pharmacophore models, aiding in the understanding of structural requirements for antibacterial properties and guiding the design of new compounds .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies involve the analysis of the relationship between chemical structure and biological activity. By studying (3-Methoxynaphthalen-2-yl)(methyl)sulfane derivatives, researchers can develop QSAR models that help predict the antibacterial activity of new compounds, streamlining the drug discovery process .
Eigenschaften
IUPAC Name |
2-methoxy-3-methylsulfanylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12OS/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENVFRPAVPSEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxynaphthalen-2-yl)(methyl)sulfane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3-Fluoro-4-morpholin-4-yl-phenyl)-2-oxo-oxazolidin-(5S)-ylmethyl]-propionamide](/img/structure/B6336019.png)



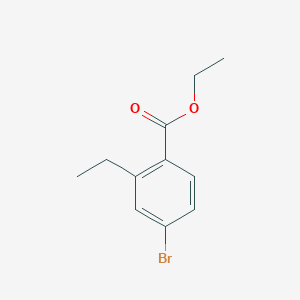


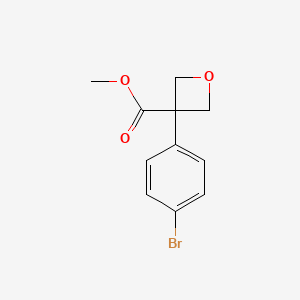

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)
